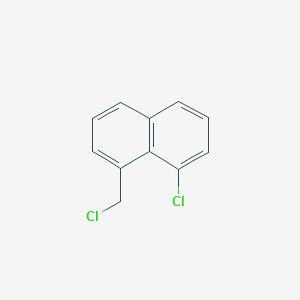

1-Chloro-8-(chloromethyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19190-49-9 |

|---|---|

Molecular Formula |

C11H8Cl2 |

Molecular Weight |

211.08 g/mol |

IUPAC Name |

1-chloro-8-(chloromethyl)naphthalene |

InChI |

InChI=1S/C11H8Cl2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2 |

InChI Key |

ZBJHSPNYVGCMRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CCl)C(=CC=C2)Cl |

Origin of Product |

United States |

I. Synthesis Methodologies for 1 Chloro 8 Chloromethyl Naphthalene

Chloromethylation Strategies

Chloromethylation of naphthalene (B1677914) derivatives is a key transformation for introducing a reactive chloromethyl handle. This functional group can be readily converted into other functionalities, making it a valuable synthetic intermediate.

Electrophilic Chloromethylation of Naphthalene Derivatives

Electrophilic chloromethylation is a widely utilized method for the synthesis of chloromethylnaphthalenes. thieme-connect.de This reaction, often referred to as the Blanc chloromethylation, involves the reaction of an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from formaldehyde under acidic conditions. wikipedia.orgyoutube.com

Both formaldehyde (in aqueous solution as formalin) and its solid polymer, paraformaldehyde, are common reagents for providing the methylene (B1212753) bridge in the chloromethylation reaction. thieme-connect.deorgsyn.orgderpharmachemica.com Paraformaldehyde is often preferred as it allows for a reduction in the water content of the reaction system, which can lead to higher reactant concentrations and potentially improved reaction yields. google.com The choice between formaldehyde and paraformaldehyde can influence the reaction conditions and work-up procedures. For instance, a procedure for the synthesis of 1-chloromethylnaphthalene utilizes paraformaldehyde in a mixture of glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.orgderpharmachemica.com

Protic acids play a crucial role in the chloromethylation reaction. thieme-connect.de Concentrated hydrochloric acid not only serves as a source of the chloride ion but also acts as a catalyst by protonating formaldehyde, thereby generating a more potent electrophile, the hydroxymethyl cation (CH₂OH⁺). iosrjournals.orgrsc.org The reaction mechanism involves the protonation of the formaldehyde carbonyl group, making the carbon atom more susceptible to attack by the π-electrons of the aromatic ring. wikipedia.org

Table 1: Effect of Acidic Catalysts on Naphthalene Chloromethylation

| Naphthalene Derivative | Reagents | Acidic Catalysts | Product | Yield | Reference |

| Naphthalene | Paraformaldehyde, Glacial Acetic Acid, Conc. HCl | H₃PO₄ | 1-Chloromethylnaphthalene | 74-77% | orgsyn.org |

| Naphthalene | Paraformaldehyde, Conc. HCl | H₃PO₄ | 1-Chloromethylnaphthalene | Not specified | derpharmachemica.com |

Note: Yields can vary based on specific reaction conditions such as temperature, reaction time, and purity of reagents.

Lewis acids are well-established and effective catalysts for chloromethylation reactions. wikipedia.orgresearchgate.net Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst in these reactions. orgsyn.orgresearchgate.net Other Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and cupric chloride (CuCl₂) have also been investigated for their catalytic activity in the chloromethylation of aromatic hydrocarbons. elsevier.comgoogle.com

The function of the Lewis acid is to activate the formaldehyde, making it a more reactive electrophile. iosrjournals.org For instance, zinc chloride can coordinate with the oxygen atom of formaldehyde, increasing the positive charge on the carbon atom and facilitating the electrophilic attack on the naphthalene ring. wikipedia.org A study on the preparation of 1-chloromethylnaphthalene utilized a mixture of ferric chloride and cupric chloride as the Lewis acid catalyst. google.com Aluminum chloride has also been identified as a highly effective catalyst for the alkylation of naphthalene. elsevier.com

Table 2: Lewis Acid Catalysts in Chloromethylation

| Aromatic Substrate | Lewis Acid Catalyst | Co-catalyst/Solvent | Product | Observations | Reference |

| Naphthalene | FeCl₃ and CuCl₂ | Phase Transfer Catalyst | 1-Chloromethylnaphthalene | Effective in improving yield and purity. | google.com |

| Naphthalene | AlCl₃ | Dichloromethane | Alkylated Naphthalene | Found to be the most effective catalyst. | elsevier.com |

| Aromatic Hydrocarbons | ZnCl₂ | Acetic Acid, Sulfuric Acid, PEG-800 | Chloromethylated Products | Good to excellent yields achieved. | researchgate.net |

Phase transfer catalysis (PTC) has emerged as a valuable technique to enhance the efficiency of chloromethylation reactions, which are often carried out in heterogeneous mixtures. iosrjournals.orgresearchgate.netphasetransfer.com Phase transfer catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate and yield. iosrjournals.orgpatsnap.com

Several studies have demonstrated the successful application of PTC in the synthesis of chloromethylnaphthalenes. For instance, the use of quaternary ammonium salts like benzyl (B1604629) trimethyl ammonium chloride and benzyl triethyl ammonium chloride has been shown to improve the yield and purity of 1-chloromethylnaphthalene. google.com Non-ionic surfactants have also been employed in conjunction with quaternary ammonium salts to create a synergistic catalytic effect, leading to shorter reaction times and higher yields. google.compatsnap.com One method describes using a catalyst system composed of a quaternary ammonium salt and a non-cationic surfactant for the synthesis of 1-chloromethylnaphthalene. patsnap.com Another approach utilizes a novel catalytic system consisting of zinc chloride, acetic acid, sulfuric acid, and PEG-800 under PTC conditions. researchgate.net

Table 3: Phase Transfer Catalysts in the Synthesis of 1-Chloromethylnaphthalene

| Catalyst System | Reactants | Yield | Reaction Time | Reference |

| Quaternary Ammonium Salt & Non-cationic Surfactant | Naphthalene, Paraformaldehyde, Conc. HCl | 95.3% | 4h | google.com |

| Benzyl Trimethyl Ammonium Chloride / Benzyl Triethyl Ammonium Chloride | Naphthalene, Paraformaldehyde, HCl solution | High | 2-4h | google.com |

| Tetraethylammonium chloride & Fatty acid diethanolamide | Naphthalene, Paraformaldehyde, Conc. HCl | Not specified | Not specified | patsnap.com |

Side-Chain Chlorination of Alkylnaphthalenes

An alternative approach to the synthesis of chloromethylnaphthalenes involves the direct chlorination of the methyl group of an alkylnaphthalene. The chlorination of 1-methylnaphthalene (B46632) with molecular chlorine in acetic acid has been shown to produce a mixture of products, including those resulting from addition and substitution reactions. Among the products, tetrachloro-derivatives of 1-chloromethyl-tetralin have been identified, indicating that side-chain chlorination occurs. rsc.org

Chlorination of 1-Methylnaphthalene

The chlorination of 1-methylnaphthalene can lead to the formation of 1-chloro-8-(chloromethyl)naphthalene. This process, when conducted in acetic acid, yields not only substitution products but also addition products. rsc.org Among the products are tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. rsc.org Another approach involves heating 1-methylnaphthalene with an aromatic chlorinated solvent to 190-210 °C and introducing chlorine gas under illumination. google.com Additionally, treating 1-methylnaphthalene with sulphuryl chloride results in both substitution and addition, producing similar products to those obtained with molecular chlorine. rsc.org

Conversion from Naphthylmethanols

An alternative synthetic route involves the conversion of naphthylmethanols.

A common method for this conversion is the chlorination of 1-naphthylmethanol using thionyl chloride. In this procedure, 1-naphthylmethanol is dissolved in a dry solvent like chloroform (B151607) and cooled. chemicalbook.com Thionyl chloride is then added at a controlled rate to maintain a low temperature. chemicalbook.com The reaction mixture is subsequently allowed to warm to room temperature and stirred further. chemicalbook.com The process concludes with basification, extraction, and solvent removal to yield the desired product. chemicalbook.com

Alternative Synthetic Routes

Beyond the primary methods, other synthetic pathways have been explored.

Palladium-catalyzed reactions offer an alternative for synthesizing related compounds. For instance, the reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles can be controlled by the choice of ligand on the palladium catalyst to produce either para- or ortho-acylated naphthalenes. chemicalbook.com A specific example of a palladium-catalyzed synthesis involves the decarbonylative cross-coupling of aroyl chlorides, which can be used to form C-C bonds. chemicalbook.com

Synthesis Optimization and Process Control

Optimizing the synthesis of this compound is crucial for improving yield and purity while minimizing reaction time and environmental impact.

Studies have shown that careful control of reaction parameters such as temperature, reaction time, and molar ratios of reactants significantly influences the outcome of the synthesis.

For the chloromethylation of naphthalene using paraformaldehyde and hydrochloric acid, the reaction temperature is a critical factor. One method specifies heating the mixture in a water bath at 80–85°C for 6 hours. orgsyn.org Another study maintains the reaction temperature between 70-90°C, with an optimal range of 75-80°C, for a duration of 3-5 hours. patsnap.com A different approach utilizing a Lewis acid and a phase transfer catalyst found that a reaction temperature of 35-45°C for 2-4 hours was effective. google.comchemicalbook.com

The molar ratios of the reactants also play a significant role. In one procedure, 2 moles of naphthalene are reacted with paraformaldehyde (equivalent to the desired moles of formaldehyde), glacial acetic acid, phosphoric acid, and 4.2 moles of concentrated hydrochloric acid. orgsyn.org Another optimized process uses a molar ratio of naphthalene to formaldehyde of 1:1.5-2.5 and a molar ratio of naphthalene to concentrated hydrochloric acid of 1:1.8-3. google.com

The following interactive table summarizes the reaction parameters from different synthesis methods.

| Reactants | Catalyst/Solvent | Temperature (°C) | Time (hours) | Molar Ratios | Yield (%) | Reference |

| Naphthalene, Paraformaldehyde, Hydrochloric Acid, Phosphoric Acid | Glacial Acetic Acid | 80-85 | 6 | Naphthalene (2 moles), Paraformaldehyde (110g), HCl (4.2 moles) | 74-77 | orgsyn.org |

| 1-Aryl Methanol, Thionyl Chloride | Dry Chloroform | 5 to 30 | ~0.5+ | 1-Aryl Methanol (28.5 mmol), Thionyl Chloride (42.8 mmol) | Not Specified | chemicalbook.com |

| Naphthalene, Paraformaldehyde, Hydrochloric Acid | Quaternary Ammonium Salt, Non-cationic Surfactant | 70-90 | 3-5 | Naphthalene:Formaldehyde (1:1.5-2.5), Naphthalene:HCl (1:1.8-3) | 94.5-95.7 | google.compatsnap.com |

| Naphthalene, Paraformaldehyde, Hydrochloric Acid | Ferric Chloride, Copper Chloride, Benzyl Trimethyl/Triethyl Ammonium Chloride | 35-45 | 2-4 | Naphthalene (1 mol), Paraformaldehyde (1.5-2.5 mol), HCl (2-3 mol) | ~97.1 | google.comchemicalbook.com |

Mathematical Planning of Experiments for Yield Enhancement

While specific studies on the mathematical planning for yield enhancement of this compound are not extensively documented, the principles of Design of Experiments (DoE) and modern machine learning-based optimization are directly applicable. nih.gov These methodologies offer a systematic approach to optimizing reaction outcomes, such as yield and purity, by efficiently exploring the multi-dimensional parameter space of the synthesis. nih.govacs.org

In contrast to traditional one-variable-at-a-time (OVAT) methods, mathematical approaches like Bayesian optimization can identify optimal conditions with fewer experiments by building a predictive model of the reaction landscape. youtube.com This involves an iterative process:

An initial set of experiments with varying parameters is performed.

A surrogate model (e.g., a Gaussian process model) is fitted to the data. youtube.com

An acquisition function is used to propose the next set of experimental conditions that are most likely to improve the yield, balancing exploration of uncertain parameter regions with exploitation of known high-yield regions. youtube.com

The process is repeated until the optimal conditions are found or a satisfactory yield is achieved. nih.govyoutube.com

For the synthesis of this compound, a mathematical optimization approach would involve varying key parameters to maximize the yield of the desired isomer.

Table 1: Conceptual Parameters for Mathematical Yield Optimization

| Parameter Category | Specific Variable | Range/Values to be Explored |

| Temperature | Reaction Temperature (°C) | 50 - 100 °C |

| Time | Reaction Duration (hours) | 2 - 12 hours |

| Reactant Stoichiometry | Molar ratio of 1-chloronaphthalene (B1664548) to Paraformaldehyde | 1:1 to 1:3 |

| Catalyst | Type of Catalyst | ZnCl₂, H₃PO₄, AlCl₃ |

| Catalyst Loading | Molar ratio of Catalyst to 1-chloronaphthalene | 0.1:1 to 0.5:1 |

| Solvent | Type of Solvent | Glacial Acetic Acid, Dichloroethane |

The objective function for the optimization algorithm would be to maximize the measured yield of this compound, as determined by techniques like gas chromatography (GC).

Impurity Formation and Control (e.g., Bis-chloromethyl Naphthalene, Di-1-naphthylmethane)

The synthesis of this compound is accompanied by the formation of several impurities. The types and quantities of these byproducts are influenced by reaction conditions.

Isomeric Products : Due to the directing effects of the chloro-substituent, other monochloromethylated isomers are formed, primarily 1-chloro-4-(chloromethyl)naphthalene (B2606065) and 1-chloro-2-(chloromethyl)naphthalene.

Bis-chloromethyl Naphthalene Impurities : Over-reaction can lead to the introduction of a second chloromethyl group, resulting in various isomers of 1-chloro-bis(chloromethyl)naphthalene. thieme-connect.deorgsyn.org The formation of these di-substituted products can be minimized by using a stoichiometric excess of 1-chloronaphthalene relative to the chloromethylating agent.

Di-naphthylmethane Impurities : A significant byproduct in chloromethylation reactions is the formation of diarylmethane derivatives. thieme-connect.deorgsyn.org In this case, the initially formed this compound can react with another molecule of 1-chloronaphthalene to produce di-(1-chloro-naphthyl)methane species. This is particularly prevalent with highly reactive aromatic substrates or if the reaction temperature is too high or the duration too long. thieme-connect.de

Control over these impurities is achieved by precise manipulation of reaction parameters. Lower temperatures and shorter reaction times generally favor the mono-substituted product over di-substituted and polymeric materials. Adjusting the molar ratio of reactants is a key strategy for impurity control.

Table 2: Common Impurities and Control Strategies

| Impurity Type | Specific Example | Formation Pathway | Control Strategy |

| Isomer | 1-chloro-4-(chloromethyl)naphthalene | Electrophilic attack at C-4 position | Difficult to control via reaction conditions; requires efficient purification. |

| Di-substitution | 1-chloro-x,y-bis(chloromethyl)naphthalene | Second chloromethylation of the product | Use excess 1-chloronaphthalene; control stoichiometry. thieme-connect.de |

| Diarylmethane | di-(1-chloro-8-naphthyl)methane | Reaction of product with starting material | Avoid high temperatures; shorter reaction times; use of less aggressive catalysts. orgsyn.org |

| Unreacted Starting Material | 1-chloronaphthalene | Incomplete reaction | Drive reaction to completion; easily removed during purification. |

Purification Techniques in Synthesis

A multi-step purification process is necessary to isolate this compound from the crude reaction mixture.

Aqueous Workup : The initial step after the reaction is to quench the mixture, typically by pouring it into cold water. This is followed by washing with a dilute aqueous base, such as 10% potassium carbonate or sodium bicarbonate solution, to neutralize the acidic catalyst and any remaining HCl. orgsyn.org The organic layer is then washed with water to remove residual salts.

Distillation : Fractional distillation under reduced pressure (vacuum distillation) is a common method to separate the desired product from lower-boiling unreacted starting materials and higher-boiling impurities like bis-(chloromethyl) naphthalene and di-naphthylmethane derivatives. orgsyn.orgderpharmachemica.com

Crystallization : Crystallization is a highly effective technique for achieving high purity. The crude product can be dissolved in a suitable hot solvent, such as an alcohol (e.g., ethanol), and then cooled to induce crystallization of the product, leaving impurities in the mother liquor. google.com A patent for the related 1-chloromethylnaphthalene describes a process of cooling an ethanol (B145695) solution to -5°C to obtain a product with 99.6% purity. chemicalbook.com

Static Distribution Crystallization : This is a specialized melt crystallization technique that can be used when the product has a distinct melting point different from its impurities. google.com The crude material is melted and then slowly cooled to induce crystallization. The temperature is then carefully raised, and the melt is collected in fractions. The fraction corresponding to the melting point of the pure compound (30-32 °C for 1-chloromethylnaphthalene) is collected, yielding a high-purity product. google.com

Table 3: Summary of Purification Techniques

| Technique | Purpose | Typical Implementation |

| Aqueous Washing | Neutralize acid catalyst and remove water-soluble impurities. | Wash crude product with NaHCO₃ or K₂CO₃ solution, followed by water. orgsyn.org |

| Vacuum Distillation | Separate components based on boiling point differences. | Distill the organic phase under reduced pressure to separate starting materials and high-boiling tars. orgsyn.org |

| Recrystallization | Isolate pure product based on differential solubility. | Dissolve crude material in a minimal amount of hot solvent (e.g., ethanol) and cool to crystallize. google.comchemicalbook.com |

| Static Crystallization | Separate based on melting point differences. | Melt crude product, then slowly cool to crystallize, then collect melt fractions at specific temperatures. google.com |

| Column Chromatography | Separate based on differential adsorption to a stationary phase. | Pass a solution of the crude product through a silica (B1680970) gel column, eluting with a solvent system (e.g., hexanes/ethyl acetate). chemicalbook.com |

Ii. Reaction Pathways and Mechanistic Investigations of 1 Chloro 8 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-chloro-8-(chloromethyl)naphthalene primarily occur at the chloromethyl group, where the chlorine atom is displaced by a nucleophile. The reactivity of this benzylic chloride is a key feature of the molecule's chemistry.

Kinetics of Nucleophilic Substitution

The kinetics of nucleophilic substitution of 1-(chloromethyl)naphthalene (B51744) have been studied to understand its reactivity. The dissociation mechanism following photoexcitation has been investigated, providing insights into the bond-breaking process. sigmaaldrich.com Nucleophilic substitution reactions can proceed through either an SN1 or SN2 mechanism. leah4sci.comodinity.com The SN1 pathway involves a two-step reaction with the formation of a carbocation intermediate, while the SN2 pathway is a one-step process with a backside attack by the nucleophile. odinity.com The choice of mechanism is influenced by the electrophile's structure, the nucleophile's strength, the leaving group's ability, and the solvent type. odinity.com For primary halides like 1-(chloromethyl)naphthalene, the SN2 reaction is generally favored. odinity.com

Reactions with Amines and Heteroaryls

This compound readily reacts with various amines and heteroaryls. In a notable study, a series of 1-chloromethylnaphthalene derivatives were synthesized by condensing it with substituted anilines and heteroaryls, such as morpholine (B109124) and triazole. derpharmachemica.com These reactions were typically carried out by refluxing a mixture of 1-chloromethylnaphthalene, the respective amine or heteroarene, and potassium carbonate in a suitable solvent for an extended period. derpharmachemica.com The resulting N-substituted naphthalen-1-ylmethyl derivatives have been evaluated for their potential biological activities. derpharmachemica.com For instance, compounds like 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline and N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine have demonstrated notable antifungal properties. derpharmachemica.com

The reaction of 1-chloro-3-substituted isoquinolines with various amines, including those containing an adamantane (B196018) moiety, has been shown to result in the selective substitution of the chlorine atom at the 1-position. researchgate.net Similarly, palladium-catalyzed amination has been employed to introduce a second amino group into chloro-substituted pyrimidines and pyrazines. researchgate.net

Generation of Grignard Reagents

The generation of Grignard reagents from aryl chlorides can be challenging. While information on the direct formation of a Grignard reagent from the chloromethyl group of this compound is not extensively detailed in the provided results, the synthesis of related Grignard reagents has been explored. For example, N-(Arylmethyl)sulfonimides can react with allyl Grignard reagents in a process involving benzylic C-N bond cleavage. acs.org

Dearomatization Reactions

Dearomatization reactions of this compound and its derivatives represent a modern and powerful strategy for the synthesis of complex carbocyclic frameworks from simple aromatic precursors.

Palladium-Catalyzed Nucleophilic Dearomatization

Palladium catalysis has emerged as a pivotal tool for the nucleophilic dearomatization of chloromethyl naphthalene (B1677914) derivatives. acs.orgacs.orgsigmaaldrich.comsigmaaldrich.com This approach allows for the transformation of these aromatic compounds into ortho- or para-substituted carbocycles in good to excellent yields under mild conditions. acs.orgacs.orgsigmaaldrich.com The reaction typically involves treating the chloromethyl naphthalene derivative with a nucleophile, such as diethyl malonate, in the presence of a palladium catalyst. acs.org

A key aspect of this transformation is the ability to control the regioselectivity of the nucleophilic attack. The choice of ligand on the palladium catalyst can direct the reaction to yield either ortho- or para-acylated products when reacting with (hetero)arylacetonitriles. chemicalbook.com A sterically bulky ligand favors the formation of the para-substituted product, while a less bulky ligand leads to the ortho-substituted product. chemicalbook.com

Table 1: Palladium-Catalyzed Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives acs.org

| Substrate | Product | Yield (%) |

| 1-(Chloromethyl)naphthalene (1d) | 2d | 89 |

| 1-(Chloromethyl)-4-methylnaphthalene (1g) | 2g | 90 |

| 1-Bromo-4-(chloromethyl)naphthalene (1h) | 2h | 71 |

Reaction conditions: Substrate, diethyl malonate, palladium catalyst.

The mechanism of the palladium-catalyzed nucleophilic dearomatization proceeds through the formation of a crucial η³-benzylpalladium intermediate. acs.orgacs.orgsigmaaldrich.comsigmaaldrich.com This intermediate is generated from the oxidative addition of the chloromethyl group to a Pd(0) species. The formation of this η³-benzylpalladium complex activates the aromatic system, making it susceptible to nucleophilic attack. acs.org The higher reactivity of 1-(chloromethyl)naphthalene compared to benzyl (B1604629) chloride in some reactions is attributed to the easier formation of the η³-benzylpalladium complex from the naphthalene derivative. acs.org The stability of this intermediate can be influenced by substituents on the benzylic position, which in turn can facilitate the desired dearomatization process. acs.org This unique reactivity of π-benzyl palladium species has been instrumental in developing various bond-forming reactions at the C4 position of the aromatic ring. researchgate.netresearchgate.net

Photoexcitation and Dissociation Mechanisms

Kinetics and Dissociation Following UV Photoexcitation

C-H Activation and Regioselective Functionalization

Transition Metal-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful and efficient strategy for the synthesis of complex organic molecules. acs.orgresearchgate.net In the context of naphthalene derivatives, this approach allows for the direct introduction of functional groups at specific positions, often with high regioselectivity. anr.fr The directing group plays a crucial role in determining the site of C-H activation. researchgate.netanr.fr

For naphthalene systems, various directing groups can be employed to guide the transition metal catalyst to a specific C-H bond. anr.fr For instance, the carbonyl group in 1-carbonylnaphthalenes can direct palladium catalysts to activate the C-H bond at the challenging peri (C8) position. anr.fr This is particularly relevant to the reactivity of this compound, as the substitution pattern lends itself to such peri-directed functionalization.

While specific studies on the transition metal-catalyzed C-H functionalization of this compound are not extensively documented in the searched literature, the principles derived from related systems are applicable. For example, ruthenium-catalyzed direct alkylation reactions have been achieved on naphthalene derivatives, showcasing the potential for forming new carbon-carbon bonds at previously unreactive sites. acs.org The development of catalytic systems that can selectively functionalize the C-H bonds of the naphthalene core in the presence of the existing chloro and chloromethyl groups is an area of ongoing research interest.

Remote C-H Dimethylamination Studies

While direct studies on the remote C-H dimethylamination of this compound are not extensively documented, research on related 1-chloromethylnaphthalenes provides significant insights into potential reaction pathways. A notable study describes a palladium-catalyzed remote C-H dimethylamination of 1-chloromethylnaphthalenes, utilizing N,N-dimethylformamide (DMF) as the dimethylamino source. rsc.org This process selectively occurs at the 4-position of the naphthalene ring under mild conditions, yielding 1-(N,N-dimethylamino)-4-alkylnaphthalenes in good to high yields. rsc.org

A key finding from this research is that the halogen atom on the chloromethyl group remains intact throughout the dimethylamination process. rsc.org The reaction is facilitated by a palladium catalyst in 2-methyltetrahydrofuran. rsc.org This methodology demonstrates the feasibility of functionalizing the naphthalene core at a position remote from the chloromethyl group, a concept that is theoretically applicable to this compound.

The regioselectivity for the 4-position is a critical aspect of this transformation. For a compound such as this compound, this would correspond to functionalization at the C-4 position. The established protocol highlights the potential for selective C-H activation even in the presence of multiple substituents.

Table 1: Palladium-Catalyzed C-H Dimethylamination of Substituted 1-Chloromethylnaphthalenes

| Entry | Substrate (1-chloromethylnaphthalene derivative) | Product | Yield (%) |

| 1 | 1-(Chloromethyl)naphthalene | 4-(Chloromethyl)-N,N-dimethylnaphthalen-1-amine | 85 |

| 2 | 1-(Chloromethyl)-4-methylnaphthalene | 4-(Chloromethyl)-N,N,5-trimethylnaphthalen-1-amine | 82 |

| 3 | 1-(Chloromethyl)-4-methoxynaphthalene | 4-(Chloromethyl)-5-methoxy-N,N-dimethylnaphthalen-1-amine | 78 |

| 4 | 1-(Chloromethyl)-4-fluoronaphthalene | 4-(Chloromethyl)-5-fluoro-N,N-dimethylnaphthalen-1-amine | 75 |

This table is a representative summary based on the findings for the dimethylamination of 1-chloromethylnaphthalenes and illustrates the potential for such reactions.

Directing Group Strategies in Naphthalene Functionalization

The functionalization of the naphthalene scaffold can be precisely controlled through the use of directing groups, which guide the reaction to a specific position on the aromatic rings. researchgate.netresearchgate.net The development of regioselective C-H functionalization of naphthalenes is a significant area of research, with various directing groups being employed to achieve substitution at the ortho, meta, para, and peri positions. nih.govanr.fr

In the context of this compound, the substituents at the 1 and 8 positions play a crucial role in directing further functionalization. These peri-substituents are in close spatial proximity, which can lead to unique reactivity. rsc.orgacs.org The chloro group at the C-1 position and the chloromethyl group at the C-8 position can collectively influence the electronic and steric environment of the naphthalene ring system.

Strategies for naphthalene functionalization often rely on a directing group to facilitate C-H activation at a desired site. rsc.orgthieme-connect.com For instance, a carbonyl group at the 1-position has been shown to direct C-H activation to the peri (C-8) position. anr.fr Conversely, in this compound, the existing substituents would likely influence the regioselectivity of any subsequent C-H activation reactions. The electron-withdrawing nature of the chloro group and the potential for the chloromethyl group to participate in coordination with a metal catalyst could direct functionalization to other positions on the naphthalene core.

Recent advancements have also explored three-component reactions for the remote C-H functionalization of naphthalenes, for example, at the C-5 position, further expanding the toolkit for creating complex naphthalene derivatives. rsc.orgrsc.org The strategic placement of substituents, as seen in this compound, is fundamental to controlling the outcomes of these advanced synthetic methods.

Table 2: Examples of Directing Groups in Naphthalene Functionalization

| Directing Group at C-1 | Position of Functionalization | Type of Functionalization |

| Amide | C-2 (ortho) | Arylation |

| Carboxylic Acid | C-8 (peri) | Halogenation |

| Aldehyde | C-8 (peri) | Methylation nih.gov |

| Sulfonamide | C-2 (ortho) | Alkenylation |

This table provides a general overview of directing group strategies in naphthalene functionalization based on available literature.

Iv. Derivatization and Synthetic Applications of 1 Chloro 8 Chloromethyl Naphthalene

Strategic Derivatization for Complex Molecule Synthesis

The unique substitution pattern of 1-chloro-8-(chloromethyl)naphthalene makes it a strategic starting material for creating intricate molecules, including those with potential applications in pharmaceuticals and materials science.

The chloromethyl group at the 8-position is a reactive electrophilic site, making it highly suitable for N-alkylation reactions. This functionality allows for the introduction of the 1-chloronaphthalen-8-ylmethyl moiety onto various nitrogen-containing nucleophiles. For instance, it can react with primary and secondary amines, amides, and other nitrogenous compounds to form new carbon-nitrogen bonds. These alkylation reactions are fundamental in building more complex molecular scaffolds.

While direct N-alkylation is a primary application, the related process of acylation can also be relevant. Although this compound itself doesn't directly acylate, it serves as a precursor to compounds that do. For example, conversion of the chloromethyl group to a carboxylic acid or acyl chloride provides a reactive center for acylation reactions. A notable example involves the acylation of amines with 5-chloro-8-nitro-1-naphthoyl chloride, a derivative of the naphthalene (B1677914) core, to form sterically strained amides. nih.gov This highlights the versatility of the naphthalene scaffold in designing reactive intermediates for acylation.

Table 1: Examples of N-Alkylation and Related Acylation Reactions

| Reactant | Reagent/Condition | Product Type | Reference |

| Primary/Secondary Amine | This compound | N-alkylated amine | General Reactivity |

| Various Amines | 5-Chloro-8-nitro-1-naphthoyl chloride | N-acylated amine (Amide) | nih.gov |

This table illustrates the general reactivity for N-alkylation and a specific example of acylation using a derivative.

This compound is a valuable building block for synthesizing substituted anilines and various heteroaryl compounds. The chloromethyl group can be used to alkylate the nitrogen atom of anilines and heterocyclic compounds.

In a typical reaction, 1-chloromethylnaphthalene (a related compound) is condensed with various substituted anilines or heteroaryls in the presence of a base like potassium carbonate to yield N-(naphthalen-1-ylmethyl)anilines and related heteroaryl derivatives. derpharmachemica.com This strategy can be adapted for this compound to introduce the substituted naphthylmethyl group onto a range of aniline (B41778) and heterocyclic cores. For example, reactions with compounds like 3-chloro-4-fluoroaniline (B193440) or 4H-1,2,4-triazol-4-amine have been demonstrated with the parent 1-chloromethylnaphthalene. derpharmachemica.com Such reactions are pivotal for creating libraries of compounds for various research applications.

Table 2: Synthesis of Substituted Anilines and Heteroaryls

| Starting Material | Reactant | Product |

| 1-Chloromethylnaphthalene | Substituted Anilines | N-(Naphthalen-1-ylmethyl)anilines |

| 1-Chloromethylnaphthalene | Heteroaryls (e.g., Triazoles) | N-alkylated Heteroaryls |

This table is based on the reactivity of the parent compound 1-chloromethylnaphthalene, which is analogous to this compound. derpharmachemica.com

Role as a Versatile Synthetic Building Block

The dual reactivity of this compound allows it to serve as a precursor for a variety of naphthalene derivatives, including aldehydes, carboxylic acids, and acetic acids, which are themselves important intermediates.

The chloromethyl group of this compound can be oxidized to an aldehyde functional group, yielding 8-chloro-1-naphthaldehyde. A common method for this transformation is the Sommelet reaction, where the chloromethyl compound is treated with hexamethylenetetramine followed by hydrolysis with acid. orgsyn.org This reaction has been effectively used for the synthesis of 1-naphthaldehyde (B104281) from 1-chloromethylnaphthalene. orgsyn.org Another approach involves direct oxidation, for example, using selenium dioxide. orgsyn.org These naphthaldehyde derivatives are valuable in the synthesis of more complex molecules through reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination.

This compound can be converted into 8-chloro-1-naphthoic acid. This transformation can be achieved through a two-step process involving the conversion of the chloromethyl group to a nitrile, followed by hydrolysis. Alternatively, oxidation of the corresponding aldehyde (8-chloro-1-naphthaldehyde) would also yield the carboxylic acid. Naphthoic acid derivatives are important in medicinal chemistry and materials science. For example, 8-chloro-1-naphthoic acid has been synthesized and characterized for its potential use in developing cannabimimetic compounds. nih.gov

Table 3: Key Data for 8-Chloro-1-naphthoic Acid nih.gov

| Property | Value |

| Melting Point | 167–169°C |

| 1H NMR (300 MHz, CDCl3) δ | 7.47 (t), 7.56 (t), 7.68 (d), 7.79 (d), 7.83 (d), 7.98 (d), 11.10 (br s) |

| 13C NMR (75.5 MHz, CDCl3) δ | 125.3, 126.6, 127.0, 127.9, 128.2, 129.3, 129.8, 130.2, 131.5, 135.3, 176.6 |

The synthesis of (1-chloronaphthalen-8-yl)acetic acid can be accomplished from this compound. A standard synthetic route involves the reaction of the chloromethyl group with a cyanide salt, such as sodium or potassium cyanide, to form the corresponding naphthylacetonitrile. Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the desired naphthylacetic acid derivative. google.comgoogle.com This two-step conversion is a well-established method for elongating a carbon chain by one carbon atom. bu.edu Naphthylacetic acids are a class of compounds with notable biological activities.

Building Block for Naphthoyl Chloride and Naphthalene Acetonitrile

No specific methods or research findings were identified for the conversion of this compound to naphthoyl chloride or naphthalene acetonitrile.

Application in Synthetic Resin Development

Information regarding the use of this compound as a monomer or modifying agent in the development of synthetic resins is not available.

Utilization in Dye and Pigment Synthesis

There are no specific, publicly available studies detailing the role of this compound as a precursor or intermediate in the synthesis of dyes and pigments.

Application in Fluorescent Brightening Agent Synthesis

The application of this compound in the synthesis of fluorescent brightening agents is not documented in the available literature.

Scaffold Design and Chemical Probe Development

Design of Novel Scaffolds for Chemical Research

While the naphthalene core is a common scaffold in medicinal chemistry, no specific research was found that utilizes this compound for the design of novel scaffolds.

Development of Chemical Probes for Mechanistic Investigations

There is no available information on the development of chemical probes derived from this compound for the purpose of mechanistic investigations.

V. Advanced Materials and Polymer Science Involving 1 Chloro 8 Chloromethyl Naphthalene

Application as a Polymerization Initiator

No studies were identified that specifically document the use of 1-chloro-8-(chloromethyl)naphthalene as an initiator for any form of polymerization.

Atom Transfer Radical Polymerization (ATRP)

There is no available research demonstrating the application of this compound as an initiator in Atom Transfer Radical Polymerization (ATRP). In contrast, the related compound 1-(chloromethyl)naphthalene (B51744) has been successfully used as an effective initiator for the ATRP of styrene, yielding polymers with controlled molecular weights and narrow polydispersity indices. chemicalbook.com However, no such data exists for the 1-chloro-8-substituted isomer.

Controlled Polymerization Mechanisms

No literature could be found describing the involvement of this compound in controlled polymerization mechanisms. The reactivity of the chloromethyl group is crucial for initiation, but without experimental data, its efficiency and the level of control it could exert in processes like ATRP or other controlled radical polymerizations remain purely speculative for this specific compound.

Q & A

Q. What are the standard analytical methods for characterizing 1-Chloro-8-(chloromethyl)naphthalene?

Methodological Answer: Characterization should integrate spectroscopic and chromatographic techniques:

- Spectroscopy : Use FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., C-Cl stretching at 550–750 cm⁻¹ and aromatic C-H vibrations at 3000–3100 cm⁻¹) .

- Chromatography : Employ HPLC or GC-MS with polar columns to assess purity and detect impurities. Reference standards should align with CAS 86-52-2 for calibration .

- Physical Properties : Measure melting point (32°C) and boiling point (291.5°C at 760 mmHg) using differential scanning calorimetry (DSC) and distillation setups, respectively .

Q. How should researchers assess the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Purity Analysis : Conduct elemental analysis (C, H, Cl) and compare results with theoretical values (C: 74.37%, H: 5.09%, Cl: 20.54%) .

- Stability Testing : Store samples in airtight, light-protected containers at 4°C. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How to design a toxicity study for this compound that addresses systemic effects in mammalian models?

Methodological Answer:

- Exposure Routes : Prioritize inhalation, oral, and dermal routes based on environmental relevance. Use OECD Test Guidelines (e.g., TG 412 for inhalation) .

- Endpoints : Include hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC/WBC counts) biomarkers. Histopathology of liver and kidney tissues is critical .

- Dosage : Establish NOAEL/LOAEL using tiered dosing (e.g., 10–500 mg/kg/day in rodents) with controls for solvent effects .

Q. How can conflicting toxicity data for this compound be resolved in systematic reviews?

Methodological Answer:

- Risk of Bias (RoB) Assessment : Apply tools like Table C-6/C-7 to evaluate randomization, blinding, and outcome reporting in animal/human studies .

- Confidence Rating : Classify studies as High/Moderate/Low confidence based on adherence to criteria (e.g., ≥3 "Yes" responses in RoB questionnaires) .

- Data Synthesis : Use meta-analysis for homogeneous datasets or narrative synthesis for heterogeneous results, emphasizing high-confidence studies .

Q. What methodologies are recommended for studying the environmental degradation of this compound?

Methodological Answer:

- Abiotic Degradation : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light at 254 nm) with LC-MS/MS monitoring. Half-life calculations under varying temperatures (20–40°C) are critical .

- Biotic Degradation : Use soil microcosms or activated sludge systems. Quantify metabolites (e.g., chlorinated naphthols) via GC-MS and assess microbial diversity via 16S rRNA sequencing .

Q. How to elucidate the metabolic pathways of this compound in vitro?

Methodological Answer:

- In Vitro Systems : Incubate with hepatic microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation at C-8) via UPLC-QTOF .

- Enzyme Inhibition : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.